4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Overview
Description
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide is a heterocyclic compound that features a furan ring fused with a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 2-hydroxyaniline, under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-2-methyl-3-furancarboxamide: Lacks the hydroxyl group on the phenyl ring.
N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide: Lacks the dihydro functionality on the furan ring.
4,5-Dihydro-N-(2-hydroxyphenyl)-3-furancarboxamide: Lacks the methyl group on the furan ring.
Uniqueness
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide is unique due to the presence of both the hydroxyl group on the phenyl ring and the dihydro functionality on the furan ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-5-methyl-2,3-dihydrofuran-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-9(6-7-16-8)12(15)13-10-4-2-3-5-11(10)14/h2-5,14H,6-7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQPBIQJRVSLDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCO1)C(=O)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298030 | |
Record name | N-(2-Hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32713-04-5 | |
Record name | NSC120315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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